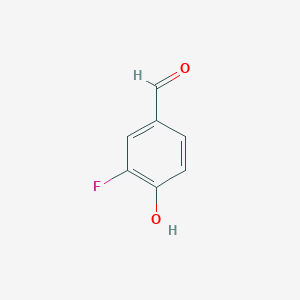

3-Fluoro-4-hydroxybenzaldehyde

Descripción general

Descripción

3-Fluoro-4-hydroxybenzaldehyde is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The presence of both a fluorine atom and a hydroxyl group attached to a benzaldehyde structure makes it a versatile intermediate for the synthesis of pharmaceuticals, pesticides, and other fine chemicals .

Synthesis Analysis

The synthesis of fluorobenzaldehydes, including 3-Fluoro-4-hydroxybenzaldehyde, can be achieved through several methods. One approach involves the oxidation of fluorotoluene, while other methods include chlorination hydrolysis of fluorotoluene, oxidation of fluorobenzyl alcohol, and reduction of ester or carboxylic acid . A specific synthesis method for fluorobenzaldehydes using potassium fluoride in the presence of tetraphenylphosphonium halide plus 18-crown-6 or poly(ethylene glycol) dimethyl ether has been reported, which could potentially be adapted for the synthesis of 3-Fluoro-4-hydroxybenzaldehyde .

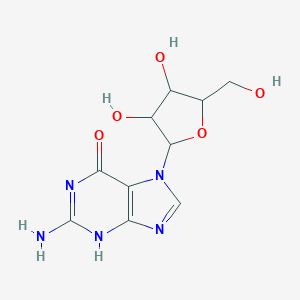

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-hydroxybenzaldehyde has been investigated using vibrational spectroscopy and theoretical calculations. Studies have shown that the compound exhibits Cs symmetry with specific energy levels. The fluorine substitution affects the structure and charge distributions, as evidenced by NBO analysis and Mulliken charges distribution . Structural transformations of related compounds, such as 3-fluorobenzaldehyde, have been studied under cryogenic conditions, providing insights into the conformational composition and behavior of these molecules at low temperatures .

Chemical Reactions Analysis

3-Fluoro-4-hydroxybenzaldehyde can participate in various chemical reactions due to its functional groups. For instance, the hydroxyl group can form hydrogen bonds, as indicated by a broad IR band near 3130 cm⁻¹ . The compound can also undergo nucleophilic substitution reactions, as demonstrated by studies on 4-fluorobenzaldehyde, where the fluorine atom was substituted with amines . Additionally, the aldehyde group can react with hydroxylamine to form compounds like dihydroacridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-hydroxybenzaldehyde are influenced by its molecular structure. The presence of hydrogen bonding is supported by vibrational and NMR spectroscopic data, which also suggest a blue-shift effect in the C-H stretching region due to C-H...O hydrogen bonding . The vibrational spectra of the compound have been thoroughly interpreted, with evidence of O-H...O bonding and the influence of the fluorine atom on the vibrational modes . The compound's reactivity under different conditions, such as cryogenic temperatures, has been characterized, providing a comprehensive understanding of its behavior in various environments .

Aplicaciones Científicas De Investigación

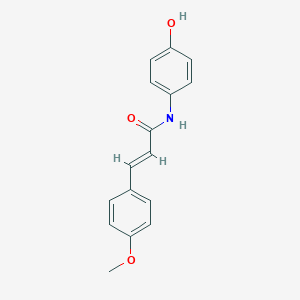

Application 1: Synthesis of Caffeic Acid Phenylethyl Amide Derivatives

- Summary of the Application : 3-Fluoro-4-hydroxybenzaldehyde is used in the synthesis of caffeic acid phenylethyl amide derivatives. These derivatives are known for their cytoprotective activity against peroxides .

Application 2: Synthesis of Curcuminoid Analogues

- Summary of the Application : 3-Fluoro-4-hydroxybenzaldehyde is used to synthesise analogues of curcuminoid with ketones through aldol condensation .

- Methods of Application : The method involves an aldol condensation, a reaction that produces a carbon-carbon bond between the aldehyde and a ketone .

- Results or Outcomes : The synthesised curcuminoid derivatives show half maximal inhibitory concentration of 0.75 μM against human ovarian cancer cell line A2780 .

Application 3: Synthesis of Hydrazone Derivatives

- Summary of the Application : Hydrazone derivatives can be obtained from 3-fluoro-4-hydroxybenzaldehyde with phenylhydrazine derivatives via aldehyde-amine condensation .

- Methods of Application : The method involves an aldehyde-amine condensation, a reaction that forms a hydrazone derivative .

- Results or Outcomes : The hydrazone derivatives show potent inhibitory of macrophage migration in anti-inflammatory activity .

Application 4: Synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic Acid

- Summary of the Application : 3-Fluoro-4-hydroxybenzaldehyde can be used to synthesize 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic Acid .

- Methods of Application : The specific method of application was not provided in the source .

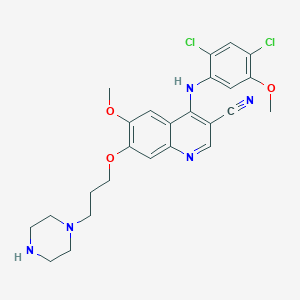

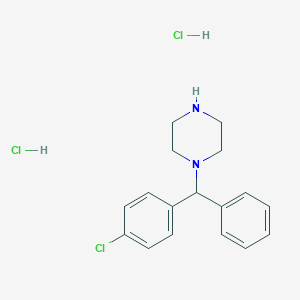

- Results or Outcomes : The outcome of this application is the production of 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic Acid . This compound is an impurity and intermediate in the preparation of Roflumilast .

Application 5: Synthesis of Arylazoarylmethane Derivatives

- Summary of the Application : Arylazoarylmethane derivatives can be synthesized from 3-fluoro-4-hydroxybenzaldehyde .

- Methods of Application : The method involves a reaction with arylhydrazine derivatives .

- Results or Outcomes : The arylazoarylmethane derivatives show potential inhibitory activity against macrophage migration inhibitory factor .

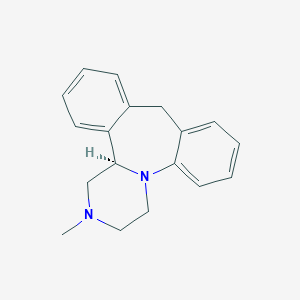

Application 6: Synthesis of Bis (Arylidene) Derivatives of Cyclic Ketones

- Summary of the Application : Bis (arylidene) derivatives of cyclic ketones can be synthesized from 3-fluoro-4-hydroxybenzaldehyde .

- Methods of Application : The method involves a reaction with cyclic ketones .

- Results or Outcomes : The bis (arylidene) derivatives show cytotoxicity towards cisplatin-resistant human ovarian carcinoma cells .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-fluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBHJTCAPWOIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343080 | |

| Record name | 3-Fluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-hydroxybenzaldehyde | |

CAS RN |

405-05-0 | |

| Record name | 3-Fluoro-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.